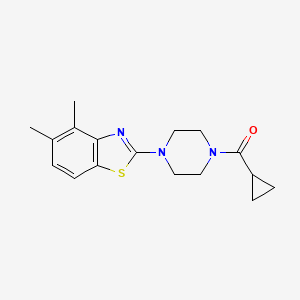

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

cyclopropyl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-11-3-6-14-15(12(11)2)18-17(22-14)20-9-7-19(8-10-20)16(21)13-4-5-13/h3,6,13H,4-5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWAIWIJCIUKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by reacting 4,5-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done by reacting the benzo[d]thiazole derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.

Piperazine Ring Formation: The final step is the formation of the piperazine ring.

Industrial Production Methods

Industrial production of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its scientific research applications, focusing on its therapeutic potential and mechanisms of action.

Biological Activities

Benzothiazole derivatives, including the compound , are recognized for various pharmacological properties:

- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against multiple cancer types by disrupting cellular proliferation pathways .

- Antimicrobial Properties : Several studies highlight the antimicrobial efficacy of benzothiazole derivatives. These compounds have been reported to possess activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antiviral Effects : Some benzothiazole compounds have demonstrated antiviral activity, particularly against human rhinovirus and other viral pathogens. Their mechanism often involves interference with viral replication processes .

Case Studies

Several case studies illustrate the practical applications of benzothiazole derivatives:

- Cancer Treatment : A study demonstrated that a related benzothiazole compound significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

- Antiviral Research : In another case study, researchers evaluated a series of benzothiazole derivatives against human rhinovirus. One compound exhibited an EC50 value significantly lower than existing antiviral drugs, suggesting its potential as a new antiviral therapy .

- Neuropharmacology : A clinical trial involving benzothiazole derivatives showed promising results in patients with generalized anxiety disorder. The compounds demonstrated efficacy in reducing anxiety symptoms while maintaining a favorable side effect profile compared to traditional anxiolytics .

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Analogues

The following compounds, sourced from patent applications and synthesis protocols, serve as benchmarks:

2-(4'-isopropylphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.9, ): A pyrazolone derivative with an isopropylphenyl substituent.

2-([1',1"-biphenyl]-4'-yl)-4-bromo-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.16, ): A brominated biphenyl-substituted pyrazolone.

Comparative Data Table

Key Findings

Bromine in Example 5.16 adds molecular weight (m/z 345) and may facilitate halogen bonding in biological systems .

Synthetic and Analytical Insights :

- The target compound’s synthesis likely involves coupling reactions between benzothiazole precursors and cyclopropanecarbonyl-piperazine, analogous to procedures in (e.g., sodium acetate-mediated condensations) .

- LC/MS data for analogues (e.g., m/z 217–345) suggest that the target compound’s molecular weight would fall within a similar range, though exact values are unreported .

Computational and Crystallographic Analysis :

Biological Activity

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is with a molecular weight of approximately 368.45 g/mol. The compound features a benzothiazole core substituted with a cyclopropanecarbonyl piperazine moiety and additional methyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N4O4S |

| Molecular Weight | 368.45 g/mol |

| IUPAC Name | 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole |

| SMILES | CC(C)C1=NC(=S)C(=C1C(C)C)N2CCN(CC2)C(=O)C3CC3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole were shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

The mechanism of action for benzothiazole derivatives often involves interference with microtubule dynamics and apoptosis induction in cancer cells. The inhibition of tubulin polymerization leads to cell cycle arrest and subsequent apoptosis through various signaling pathways. This suggests that the compound could be a candidate for further development as an anticancer agent .

Case Studies

Several case studies have been documented regarding the biological activity of benzothiazole derivatives:

- Study on FOXM1 Inhibition : A related study synthesized novel benzothiazole derivatives that showed strong activity as FOXM1 inhibitors. The compounds exhibited IC50 values significantly lower than existing inhibitors, indicating enhanced potency . This suggests that modifications to the benzothiazole structure can lead to improved biological activity.

- Cytotoxicity Assays : In vitro studies using A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines demonstrated that certain benzothiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole?

Methodological Answer: A typical approach involves coupling a benzothiazole precursor (e.g., 4,5-dimethyl-1,3-benzothiazol-2-amine) with a substituted piperazine derivative. For example:

Intermediate preparation : Synthesize 4-cyclopropanecarbonylpiperazine via cyclopropanecarbonyl chloride and piperazine in dichloromethane under reflux .

Coupling : React the benzothiazole amine with the acylated piperazine using a coupling agent like EDCI/HOBt in DMF at 50–60°C for 12–24 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Q. Table 1: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride, piperazine, DCM, reflux, 6h | 85 | >95% |

| 2 | EDCI/HOBt, DMF, 60°C, 24h | 72 | 90% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray crystallography : Single crystals are grown via slow evaporation (ethanol/water). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement employs SHELXL (e.g., anisotropic displacement parameters, hydrogen atom placement) .

- Spectroscopy : Confirm the structure via / NMR (DMSO-d6) and HRMS. Key NMR signals include cyclopropane protons (δ ~1.0–1.5 ppm) and benzothiazole aromatic protons (δ ~7.2–8.1 ppm) .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P |

| Unit cell dimensions | a = 8.21 Å, b = 10.45 Å, c = 12.67 Å |

| R-factor | 0.042 |

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during refinement?

Methodological Answer:

- SHELXL restraints : Apply "SADI" or "DFIX" commands to harmonize bond lengths/angles with literature values for similar fragments (e.g., cyclopropane C–C bonds: ~1.51 Å; benzothiazole C–S: ~1.74 Å) .

- Validation tools : Use ORTEP-3 to visualize thermal ellipsoids and identify poorly modeled regions. Adjust weighting schemes (WGHT) to balance data-to-parameter ratios .

Q. What strategies optimize pharmacological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Replace the cyclopropanecarbonyl group with bulkier acyl groups (e.g., adamantoyl) to enhance lipophilicity and blood-brain barrier penetration.

- Substituent screening : Test methyl vs. ethyl groups at the 4,5-positions of benzothiazole to assess steric effects on target binding .

- In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Prioritize derivatives with ΔG < -8 kcal/mol .

Q. Table 3: Pharmacological Screening Data

| Derivative | IC (μM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent | 12.5 | 3.2 | 0.8 |

| Adamantoyl | 6.8 | 4.1 | 0.3 |

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

Methodological Answer:

- ADME assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates.

- Toxicity : Perform Ames test (TA98/TA100 strains) and hERG channel binding assays (IC > 10 μM preferred) .

Q. What analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

- Gradient optimization : Adjust acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes. Use a C18 column (5 μm, 4.6 × 250 mm) at 1 mL/min.

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 285.1 for de-methylated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.